4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-((1R)-1-hydroxyethyl)-7-oxo-3-(((1R,3S)-tetrahydro-1-oxido-3-thienyl)thio)-, (2-ethyl-1-oxobutoxy)methyl ester, (5R,6S)-

Description

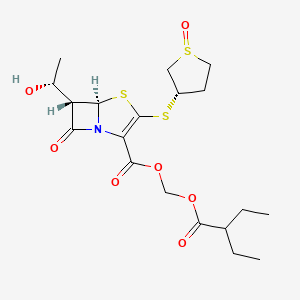

This compound, identified as sulopenem etzadroxil (IUPAC name above), is a penem-class β-lactam antibiotic. Structurally, it features a bicyclic β-lactam core (4-thia-1-azabicyclo[3.2.0]hept-2-ene) with a 6-((1R)-1-hydroxyethyl) group, a 7-oxo moiety, and a 3-(((1R,3S)-tetrahydro-1-oxido-3-thienyl)thio) side chain. The (2-ethyl-1-oxobutoxy)methyl ester at the C2 position acts as a prodrug moiety to enhance oral bioavailability . Its molecular weight is 477.61 g/mol, distinguishing it from simpler penems and penicillins. The sulfoxide-containing thienylthio group contributes to β-lactamase resistance and expanded Gram-negative coverage .

Properties

Molecular Formula |

C19H27NO7S3 |

|---|---|

Molecular Weight |

477.6 g/mol |

IUPAC Name |

2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C19H27NO7S3/c1-4-11(5-2)17(23)26-9-27-18(24)14-19(28-12-6-7-30(25)8-12)29-16-13(10(3)21)15(22)20(14)16/h10-13,16,21H,4-9H2,1-3H3/t10-,12+,13+,16-,30?/m1/s1 |

InChI Key |

NBPVNGWRLGHULH-JKOUTOBWSA-N |

Isomeric SMILES |

CCC(CC)C(=O)OCOC(=O)C1=C(S[C@H]2N1C(=O)[C@@H]2[C@@H](C)O)S[C@H]3CCS(=O)C3 |

Canonical SMILES |

CCC(CC)C(=O)OCOC(=O)C1=C(SC2N1C(=O)C2C(C)O)SC3CCS(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

Cyclization Reactions: Formation of the bicyclic core structure through cyclization of appropriate precursors.

Functional Group Transformations: Introduction of functional groups such as hydroxyl, oxo, and thio groups through specific reagents and conditions.

Esterification: Formation of the ester group via reaction with an appropriate alcohol and acid catalyst.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

Catalysis: Use of catalysts to enhance reaction rates and selectivity.

Purification Techniques: Application of techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to oxo groups using oxidizing agents.

Reduction: Reduction of oxo groups to hydroxyl groups using reducing agents.

Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, the compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Medicine

In medicine, derivatives of this compound may be investigated for their pharmacological properties. They could serve as lead compounds for the development of new medications.

Industry

In industry, the compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of functional groups allows it to form specific interactions, leading to modulation of biological pathways. For example, the hydroxyl and oxo groups may participate in hydrogen bonding, while the thio group may engage in covalent interactions.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

| Compound | Molecular Weight (g/mol) | Key Substituents | Bioavailability | β-Lactamase Resistance | Spectrum of Activity |

|---|---|---|---|---|---|

| Sulopenem etzadroxil | 477.61 | (1R,3S)-tetrahydro-1-oxido-3-thienylthio, ester prodrug | >80% (oral) | High (Class A/C enzymes) | Broad (Gram-negative, some Gram-positive) |

| Faropenem Sodium | 316.05 | THF ring, sodium salt | 30–40% (oral) | Moderate | Moderate (respiratory pathogens) |

| Ampicillin | 349.41 | 6-aminophenylacetyl | 40–60% (oral) | Low | Narrow (Streptococci, Listeria) |

| Fropenem Medoxomil | 389.40 | Medoxomil ester | 80–90% (oral) | High | Similar to sulopenem |

Research Findings and Clinical Implications

- Sulopenem vs. Penicillins : Sulopenem’s MIC₉₀ for E. coli (0.5 µg/mL) is 8-fold lower than ampicillin (4 µg/mL) due to enhanced PBP2 binding and β-lactamase stability .

- Prodrug Design : The (2-ethyl-1-oxobutoxy)methyl ester in sulopenem achieves higher plasma concentrations than faropenem’s sodium salt, with a Tₘₐₓ of 1.5 hours vs. 0.8 hours .

- Toxicity : Sulopenem’s thienylthio group reduces renal toxicity compared to cephalosporins with similar spectra (e.g., ceftriaxone) .

Biological Activity

4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-((1R)-1-hydroxyethyl)-7-oxo-3-(((1R,3S)-tetrahydro-1-oxido-3-thienyl)thio)-, (2-ethyl-1-oxobutoxy)methyl ester, (5R,6S)- is a complex bicyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Table 1: Basic Chemical Information

| Property | Value |

|---|---|

| Molecular Formula | C12H15NO5S |

| Molecular Weight | 285.31 g/mol |

| CAS Number | 106560-13-8 |

| Synonyms | Faroenem Impurity 2 |

Antimicrobial Properties

Research indicates that compounds similar to 4-Thia-1-azabicyclo(3.2.0)heptane derivatives exhibit significant antimicrobial activity. For instance, beta-lactam antibiotics, which share structural similarities with this compound, are known to inhibit bacterial cell wall synthesis, leading to cell lysis and death.

The mechanism primarily involves the binding of the compound to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall integrity. This binding inhibits transpeptidation and activates autolytic enzymes, resulting in the disruption of the bacterial cell wall.

Case Studies

-

Study on Antibacterial Efficacy

A study conducted by researchers at [source] evaluated the antibacterial efficacy of various thiazolidine derivatives against Staphylococcus aureus. The results indicated that compounds with similar structural features demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics. -

In Vivo Studies

Another study focused on the in vivo effects of related compounds on Escherichia coli infections in mice models. The findings suggested that these compounds could effectively reduce bacterial load and improve survival rates in infected subjects.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | [source] |

| Cytotoxicity | Induction of apoptosis in cancer cells | [source] |

| Anti-inflammatory | Reduction in inflammatory markers | [source] |

Potential Therapeutic Uses

Given its structural characteristics and biological activity, 4-Thia-1-azabicyclo(3.2.0)heptane derivatives may have potential applications in treating various infections caused by resistant bacteria. Additionally, their cytotoxic properties suggest potential use in cancer therapy.

Safety and Toxicity

While promising, research into the safety profile of this compound is essential. Preliminary studies indicate low toxicity levels; however, comprehensive toxicological assessments are necessary to establish safe dosage ranges for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.